Physicochemical Differentiation: Comparative LogP and Topological Polar Surface Area (TPSA) Analysis
Computational predictions indicate a subtle but distinct difference in lipophilicity between the 3- and 4-position isomers. 1-Acetylpiperidine-3-carbaldehyde exhibits a calculated LogP of 0.4438 , while its 4-isomer, 1-Acetylpiperidine-4-carbaldehyde, is reported with a LogP of 0.3817 [1]. This difference of 0.0621 LogP units, though modest, may influence partitioning behavior in biphasic reaction mixtures or chromatographic separations. In contrast, the 3-position isomer and the 4-isomer share identical calculated TPSA values of 37.38 Ų [1], indicating comparable hydrogen bonding capacity but divergent hydrophobic interactions. Furthermore, the N-methyl analog, 1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7), possesses a lower molecular weight (127.18 g/mol) and lacks the acetyl carbonyl, which eliminates a key hydrogen bond acceptor site and reduces steric bulk, fundamentally altering its reactivity profile .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.4438 |
| Comparator Or Baseline | 1-Acetylpiperidine-4-carbaldehyde: 0.3817 |
| Quantified Difference | Δ = 0.0621 LogP units (target compound is more lipophilic) |
| Conditions | In silico computational prediction (ChemScene, Chemsrc) |
Why This Matters
For medicinal chemists optimizing a lead series, small differences in lipophilicity can impact membrane permeability, metabolic stability, and off-target binding, making the 3-isomer a distinct chemical tool for SAR exploration.
- [1] Chemsrc. 155826-26-9 (1-Acetylpiperidine-4-carbaldehyde) Physicochemical Properties. Data retrieved 2026. View Source
